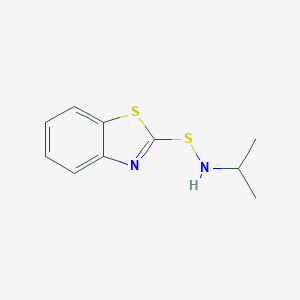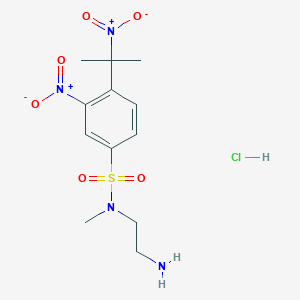
N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide, also known as AN-3485, is a chemical compound that has been studied for its potential use in pharmaceutical applications. AN-3485 is a sulfonamide derivative that has been shown to have antibacterial properties, making it a promising candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide involves the inhibition of bacterial cell wall synthesis. N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide targets the enzyme MurA, which is involved in the first step of peptidoglycan biosynthesis. By inhibiting this enzyme, N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide prevents the formation of the bacterial cell wall, leading to bacterial cell death.
Efectos Bioquímicos Y Fisiológicos
N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide has been shown to have minimal effects on mammalian cells, with low cytotoxicity and no significant effects on mitochondrial function. In animal studies, N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide has been shown to have good pharmacokinetic properties, with high bioavailability and good tissue distribution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide is its broad-spectrum activity against a range of bacterial strains. This makes it a promising candidate for the development of new antibiotics. However, one limitation is that N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide has only been tested in vitro and in animal studies, and further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions that could be pursued in the study of N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide. One potential avenue is the development of new analogs with improved activity and pharmacokinetic properties. Another direction is the investigation of the use of N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide in combination with other antibiotics, to enhance its efficacy against drug-resistant bacterial strains. Additionally, further studies are needed to determine the safety and efficacy of N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide in humans, with the ultimate goal of developing a new antibiotic for clinical use.
Métodos De Síntesis
The synthesis of N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide involves several steps, including the reaction of 2-nitroaniline with formaldehyde and methylamine to form N-methyl-2-nitroaniline. This compound is then reacted with 1-chloro-2-nitroethane to form N-methyl-N-(2-nitroethyl)-2-nitroaniline. The final step involves the reaction of this compound with benzenesulfonyl chloride to form N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide has been the subject of several scientific studies, with a focus on its potential use as a new antibiotic. In vitro studies have shown that N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide is effective against a range of Gram-positive and Gram-negative bacterial strains, including those that are resistant to current antibiotics. N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide has also been shown to have a low potential for toxicity, making it a promising candidate for further development.
Propiedades
Número CAS |
126813-43-2 |
|---|---|
Nombre del producto |
N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide |
Fórmula molecular |
C12H19ClN4O6S |
Peso molecular |
382.82 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-N-methyl-3-nitro-4-(2-nitropropan-2-yl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H18N4O6S.ClH/c1-12(2,16(19)20)10-5-4-9(8-11(10)15(17)18)23(21,22)14(3)7-6-13;/h4-5,8H,6-7,13H2,1-3H3;1H |
Clave InChI |
PVNROONUSPJSFF-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=C(C=C(C=C1)S(=O)(=O)N(C)CCN)[N+](=O)[O-])[N+](=O)[O-].Cl |
SMILES canónico |
CC(C)(C1=C(C=C(C=C1)S(=O)(=O)N(C)CCN)[N+](=O)[O-])[N+](=O)[O-].Cl |
Otros números CAS |
126813-43-2 |
Sinónimos |
ANNBS N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B158833.png)
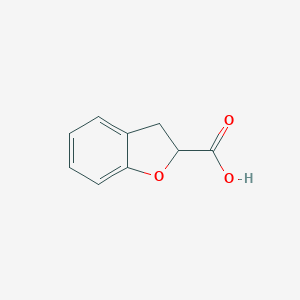
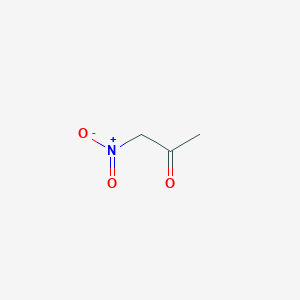

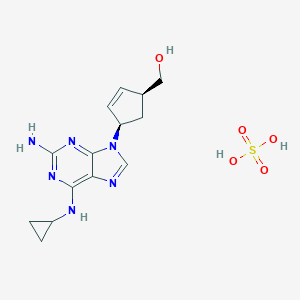
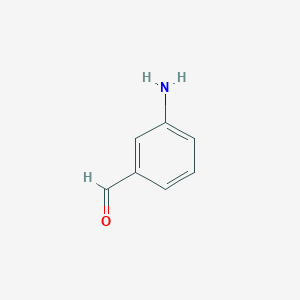
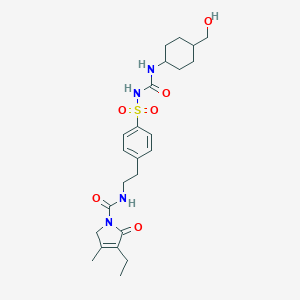
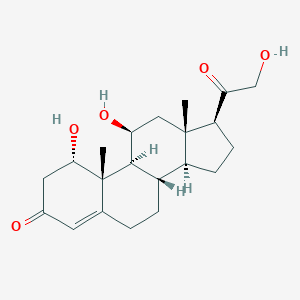
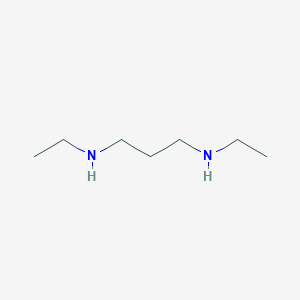
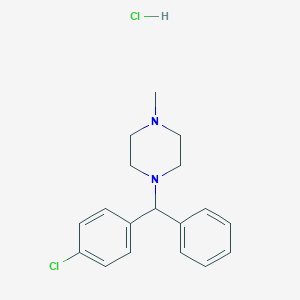

![(Z)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-butenyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B158859.png)
